Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with an acetamide group linked to a propanoyl chain bearing a 3-methoxy-1,2-oxazole moiety. This structural hybrid of thiazole and oxazole rings is significant due to the inherent bioactivity of both heterocycles. Thiazoles are known for their antimicrobial and anticancer properties, while oxazoles contribute to metabolic stability and receptor binding . The ethyl ester group enhances solubility and bioavailability, making the compound a promising candidate for medicinal chemistry research.
Synthetic routes typically involve multi-step reactions, including cyclization for oxazole formation, amide coupling for propanoyl attachment, and esterification . Preliminary studies suggest interactions with enzymes or receptors, modulating metabolic pathways implicated in disease processes .
Properties
Molecular Formula |
C14H17N3O5S |
|---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H17N3O5S/c1-3-21-13(19)6-9-8-23-14(15-9)16-11(18)5-4-10-7-12(20-2)17-22-10/h7-8H,3-6H2,1-2H3,(H,15,16,18) |
InChI Key |
OSAJVCRVKYDOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo redox reactions, potentially altering the oxidation state of specific functional groups.
Substitution Reactions: Substituents on the oxazolone and thiazole rings can be modified through substitution reactions.
Ethyl acetate (CH₃COOC₂H₅): Used for esterification.
Thionyl chloride (SOCl₂): Converts carboxylic acids to acyl chlorides.
Ammonia (NH₃): Reacts with acyl chlorides to form amides.
Hydrogenation Catalysts: Used for reduction reactions.
Major Products:: The major product would be Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate itself, along with any intermediates formed during the synthesis.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with biological targets.
Medicine: Investigations focus on potential therapeutic effects.
Industry: It may find use in materials science or drug development.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with specific proteins or enzymes. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Table 1: Comparison of Ethyl (2-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate with Similar Compounds
Impact of Substituents on Reactivity and Bioactivity
- Oxazole vs. Pyrazole/Triazole : Replacement of oxazole with pyrazole (as in ) or triazole () modifies electron distribution and hydrogen-bonding capacity. Oxazole’s methoxy group in the target compound improves metabolic stability compared to pyrazole’s aromatic nitrogen .
- Fluorine and Chlorine Substitutions : Fluorophenyl () or chlorophenyl () groups increase lipophilicity and receptor affinity but may elevate toxicity risks.
- Ester vs. Amide : Ethyl esters (target compound) offer better solubility than methyl esters () or benzamides (), though amides may enhance target residence time .
Mechanistic and Pharmacological Differentiation
- Dual Heterocycles : The thiazole-oxazole combination in the target compound enables simultaneous interactions with hydrophobic pockets and polar residues in enzymes (e.g., kinases or cytochrome P450), a feature absent in single-heterocycle analogs .
- Synergistic Effects : highlights enhanced antimicrobial activity compared to analogs lacking oxazole, likely due to improved membrane penetration and target inhibition .
- Metabolic Profile : Quinazoline-containing derivatives () exhibit faster hepatic clearance due to oxidation susceptibility, whereas the target compound’s methoxy group mitigates this issue .
Biological Activity
Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound recognized for its diverse biological activities. This compound features a unique structural arrangement that includes thiazole and oxazole rings, which are known to influence its reactivity and biological interactions. The molecular formula is with a molecular weight of .
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₅S |
| Molecular Weight | 339.37 g/mol |
| IUPAC Name | Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate |
| InChI | InChI=1S/C14H17N3O5S/c1-3-21... |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CC(=NO2)OC |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several in vitro assays, including DPPH radical scavenging and ABTS assays. Results indicate that this compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Notably, it has shown selective cytotoxicity against breast and colon cancer cells while sparing normal cell lines. This selectivity suggests potential for development as an anticancer agent .
The biological activity of this compound is thought to involve interactions with specific enzymes and receptors within cells. These interactions may lead to modulation of signaling pathways associated with cell proliferation and apoptosis .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against multi-drug resistant strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of standard antibiotics.
Study 2: Antioxidant Potential
In a comparative analysis of antioxidant activity, this compound was found to have an IC50 value in the low micromolar range in DPPH assays, indicating strong radical scavenging ability .
Study 3: Cytotoxicity in Cancer Research
In a recent cancer research study, the compound was tested on MCF7 (breast cancer) and HT29 (colon cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant cytotoxic effects at concentrations achievable in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
